Comparative Binding Affinity: PCSK9 Ligand 1 vs. Pep2-8 Analogue 18 and AZD0780
PCSK9 ligand 1 exhibits a binding affinity for PCSK9 with a Ki of 107 nM . For comparison, the peptide-based inhibitor Pep2-8 analogue 18 demonstrates a KD of 6 nM, representing approximately 18-fold higher affinity . Conversely, the oral small molecule inhibitor AZD0780 binds PCSK9 with a Kd of <200 nM . Ligand 1's affinity falls between these comparators, but its value proposition lies not in maximal potency but in its allosteric binding mode, which enables applications that the more potent orthosteric disruptors cannot achieve.
| Evidence Dimension | Binding affinity to PCSK9 |
|---|---|
| Target Compound Data | Ki = 107 nM |
| Comparator Or Baseline | Pep2-8 analogue 18: KD = 6 nM; AZD0780: Kd < 200 nM |
| Quantified Difference | Pep2-8 analogue 18 is ~18-fold more potent; ligand 1 is at least ~2-fold more potent than the lower bound of AZD0780 |
| Conditions | Binding affinity assays as reported by respective vendor datasheets and primary literature |
Why This Matters
Procurement decisions should be based on the intended mechanism of action: ligand 1's moderate affinity and allosteric binding are optimal for TPD applications, whereas higher affinity orthosteric binders are preferable for direct PCSK9–LDLR disruption.
